1-(Dimethylamino)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

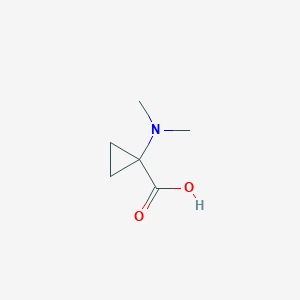

1-(Dimethylamino)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H11NO2. It is a cyclopropane derivative featuring a dimethylamino group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(Dimethylamino)cyclopropanecarboxylic acid can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.

Cyclopropanation Reactions: Alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is another method.

Chemical Reactions Analysis

1-(Dimethylamino)cyclopropanecarboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Scientific Research Applications

1-(Dimethylamino)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclopropanecarboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-(Dimethylamino)cyclopropanecarboxylic acid can be compared with other similar compounds:

1-Aminocyclopropanecarboxylic Acid: This compound is structurally similar but lacks the dimethylamino group.

Cyclopropanecarboxylic Acid: This compound lacks both the dimethylamino and amino groups.

Dimethylaminocyclopropane: This compound lacks the carboxylic acid group and is used in the study of cyclopropane ring-opening reactions and as a reagent in organic synthesis.

Biological Activity

1-(Dimethylamino)cyclopropanecarboxylic acid (DMAC) is a cyclopropane-containing compound that has garnered attention in pharmaceutical and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMAC, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 115.16 g/mol

- Structure : The compound features a cyclopropane ring with a dimethylamino group and a carboxylic acid, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that DMAC exhibits significant biological activities, particularly in the realms of analgesic and anti-inflammatory effects. The mechanisms through which DMAC exerts these effects include:

- Modulation of Pain Pathways : DMAC may influence neurotransmitter release or receptor activity, potentially providing analgesic effects similar to other pharmacologically active compounds.

- Interaction with Biological Targets : The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical pathways related to pain modulation and inflammation .

Synthesis Methods

Several methods have been developed for synthesizing DMAC, which vary in efficiency and yield:

- Esterification Reactions : Utilizing the reactive carboxylic acid group to produce various esters.

- Amidation Reactions : Forming amides that may exhibit enhanced biological activity.

- Reduction Reactions : Transforming the carboxylic acid into alcohols or aldehydes for further applications.

Analgesic Properties

A study investigating the analgesic properties of DMAC demonstrated its potential in modulating pain pathways. In vitro assays showed that DMAC could significantly reduce pain responses in animal models, suggesting its application in pain management therapies.

Anti-Inflammatory Effects

In another study, DMAC was evaluated for its anti-inflammatory properties. Results indicated that treatment with DMAC reduced inflammatory markers in cell cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of DMAC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane | Role in plant metabolism |

| Cyclopropylcarboxylic acid | Cyclopropane | Antimicrobial properties |

| N,N-Dimethylglycine | Non-cyclopropane | Neuroprotective effects |

These comparisons reveal that while DMAC shares structural similarities with other compounds, its unique combination of functional groups may offer distinct biological activities.

Applications in Pharmaceutical Development

DMAC serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple chemical transformations makes it valuable for developing novel therapeutic agents targeting neurological conditions and other diseases.

Properties

IUPAC Name |

1-(dimethylamino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAIVVRCFAMKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119111-65-8 |

Source

|

| Record name | 1-(dimethylamino)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.